2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol
Description
Properties
IUPAC Name |
2-[(4-bromo-2-methylanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-13(17)9-11(14)2/h4-9,18-19H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMAVVHSIMKHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 4-bromo-2-methylaniline with 6-ethoxy-2-hydroxybenzaldehyde under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Related Compounds
Key Observations :
- The ethoxyphenol moiety is a common feature across analogs, enabling π-π stacking and hydrogen bonding, critical for stabilizing metal complexes or supramolecular assemblies .
Physicochemical and Electronic Properties
Table 2: Comparative Electronic and Functional Properties
Insights :
- Brominated analogs exhibit enhanced nonlinear optical (NLO) properties due to increased polarizability from bromine atoms .
- The target compound’s bromo-methylphenyl group may improve photosensitivity in coordination polymers, akin to the Cd-MOF’s donor-acceptor behavior .
Key Findings :
- Metal complexes of Schiff bases (e.g., Cu-EST) show superior antimicrobial activity due to increased lipophilicity and Tewedy chelation effects .
- The antitumor activity of benzimidazole derivatives suggests that the target compound’s ethoxyphenol core could similarly interact with cellular targets if functionalized appropriately.
Biological Activity
2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromo-substituted aromatic amine and a phenolic group, contributes to its diverse biological activities. This article reviews the compound's biological activity, including antimicrobial, anticancer properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H16BrNO2, with a molar mass of approximately 322.2 g/mol. The presence of bromine and ethoxy groups enhances its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C15H16BrNO2 |
| Molar Mass | 322.2 g/mol |
| Functional Groups | Phenolic, Amino, Ethoxy |
| Unique Features | Bromo-substituted aromatic amine |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a candidate for further development in antimicrobial therapies.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may interact with specific molecular targets involved in cancer pathways, potentially inhibiting tumor growth. The mechanisms of action appear to involve the modulation of enzyme activities and the inhibition of cell proliferation in cancer cell lines .
While the exact mechanism of action is not fully understood, it is believed that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. This interaction may lead to the modulation of signaling pathways critical for cell survival and proliferation .
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial effects of various phenolic compounds, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, at a concentration of 25 µM, the compound reduced cell viability by approximately 70% compared to control groups. Further investigation into apoptosis markers suggested that the compound induces programmed cell death in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol | C15H16BrNO2 | Similar antimicrobial properties |
| 4-Bromo-2-Methoxyphenol | C8H9BrO2 | Less versatile; lacks amino group |
| 2-Bromo-4-Methylphenol | C8H9BrO | Different substitution pattern affecting reactivity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Schiff base formation. A typical approach involves condensation of 6-ethoxy-2-hydroxybenzaldehyde with 4-bromo-2-methylaniline in ethanol under reflux, using catalytic acetic acid to facilitate imine bond formation. Reaction optimization includes monitoring temperature (70–80°C), solvent polarity, and stoichiometric ratios (1:1.2 aldehyde:amine) to improve yields. Purity is confirmed via TLC and recrystallization in ethanol .
- Key Considerations : Substituent effects (e.g., bromo and methoxy groups) on reaction kinetics should be analyzed using HPLC or GC-MS to track intermediate stability .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- FTIR and Raman Spectroscopy : Identify functional groups (e.g., phenolic O–H stretch at ~3200 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonding (e.g., O–H⋯N interactions) to confirm stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .
- NMR : Use and NMR in DMSO-d₆ to assign aromatic protons and ethoxy/methyl groups .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are compared to reference antibiotics .
- Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ values) and FRAP tests to evaluate electron-donating capacity .
Advanced Research Questions
Q. How do computational methods enhance understanding of this compound’s reactivity and bioactivity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap, molecular electrostatic potential) .
- Molecular Docking : Simulate binding to target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina. Analyze binding affinity (ΔG values) and hydrogen-bonding interactions .
- Data Interpretation : Correlate computational results with experimental bioactivity to identify pharmacophore regions .
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Enzyme Inhibition Studies : Use fluorescence quenching assays to measure interactions with human serum albumin (HSA). Calculate Stern-Volmer constants () to assess binding efficiency .
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays. Compare IC₅₀ values with normal cell lines (e.g., HEK-293) to evaluate selectivity .
- Advanced Techniques : Synchrotron-based X-ray absorption spectroscopy (XAS) can probe metal-complexation behavior in physiological environments .
Q. How can environmental fate and ecotoxicological risks be assessed for this compound?
- Methodology :
- Environmental Persistence : Conduct OECD 301 biodegradability tests (28-day aerobic conditions) with LC-MS/MS quantification .
- Ecotoxicology : Expose Daphnia magna to sublethal concentrations (OECD 202) and measure oxidative stress biomarkers (e.g., glutathione peroxidase activity) .
- Modeling : Use EPI Suite to predict log and bioaccumulation potential. Compare with experimental data to validate models .
Methodological Design and Data Analysis
Q. How should researchers address contradictions in biological activity data across studies?
- Approach :
- Meta-Analysis : Aggregate data from multiple assays (e.g., MICs, IC₅₀) using random-effects models to account for variability in experimental conditions (e.g., pH, solvent) .
- QSAR Modeling : Relate substituent effects (e.g., bromo vs. chloro analogs) to bioactivity trends. Validate models with leave-one-out cross-validation .
Q. What are best practices for ensuring reproducibility in synthesis and bioassays?
- Guidelines :
- Synthesis : Document reaction parameters (e.g., reflux time, cooling rate) and characterize intermediates via HRMS .
- Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements. Report data with SD/SE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
